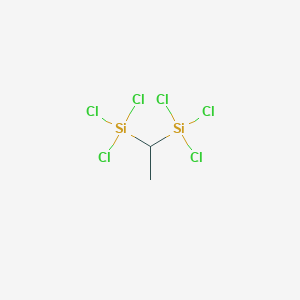
Ethylidenebis(trichlorosilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylidenebis(trichlorosilane) is a chemical compound with the molecular formula C6H12Cl6Si2. It is commonly referred to as EBT or ETS and is used in various fields of research due to its unique properties. The compound is a colorless liquid that is highly reactive and has a strong odor.
作用機序
The mechanism of action of Ethylidenebis(trichlorosilane) is not well understood. However, it is believed to react with nucleophilic groups such as amines and alcohols, forming covalent bonds and crosslinking the molecules. The compound may also react with water, producing hydrochloric acid and siloxanes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethylidenebis(trichlorosilane). However, it is known to be highly reactive and can cause irritation to the skin, eyes, and respiratory system. The compound is also toxic and can cause harm if ingested or inhaled.
実験室実験の利点と制限
Ethylidenebis(trichlorosilane) has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a crosslinking agent and reagent in organic chemistry reactions. The compound is also easily synthesized and readily available. However, the compound is highly toxic and requires special handling and disposal procedures.
将来の方向性
There are several future directions for research on Ethylidenebis(trichlorosilane). One area of research is the development of new applications for the compound in the fields of materials science and electronics. Another area of research is the investigation of the mechanism of action and the biochemical and physiological effects of the compound. Additionally, research could be conducted on the synthesis of new organosilicon compounds using Ethylidenebis(trichlorosilane) as a starting material.
Conclusion:
Ethylidenebis(trichlorosilane) is a highly reactive compound that has various applications in scientific research. The compound is synthesized by reacting silicon tetrachloride with ethylene in the presence of a catalyst and is used in the synthesis of organosilicon compounds, as a reagent in organic chemistry reactions, and as a crosslinking agent in the production of rubber and plastics. The mechanism of action and the biochemical and physiological effects of the compound are not well understood, and future research is needed to investigate these areas.
合成法
Ethylidenebis(trichlorosilane) is synthesized by reacting silicon tetrachloride with ethylene in the presence of a catalyst. The reaction occurs at high temperatures and pressures and results in the formation of EBT as a byproduct. The compound can also be synthesized by reacting trichlorosilane with ethylene in the presence of a catalyst.
科学的研究の応用
Ethylidenebis(trichlorosilane) has various applications in scientific research. It is used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, electronics, and pharmaceuticals. The compound is also used as a reagent in organic chemistry reactions and as a crosslinking agent in the production of rubber and plastics.
特性
CAS番号 |
18076-92-1 |
|---|---|
製品名 |
Ethylidenebis(trichlorosilane) |
分子式 |
C2H4Cl6Si2 |
分子量 |
296.9 g/mol |
IUPAC名 |
trichloro(1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C2H4Cl6Si2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3 |
InChIキー |
GQMOTYMECCJBDG-UHFFFAOYSA-N |
SMILES |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
正規SMILES |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
その他のCAS番号 |
18076-92-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



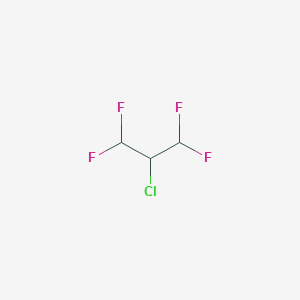
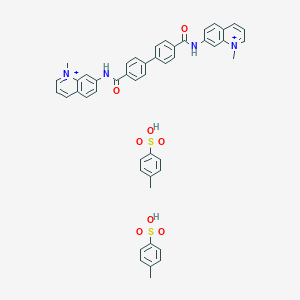


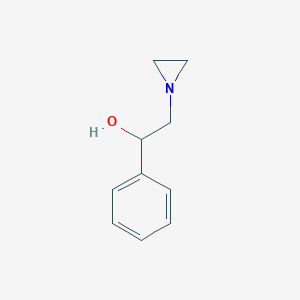

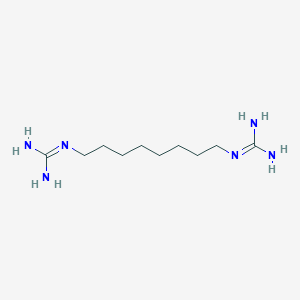
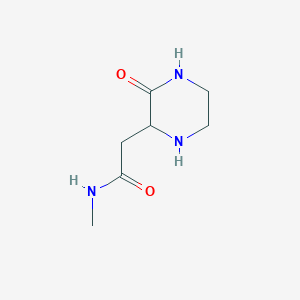
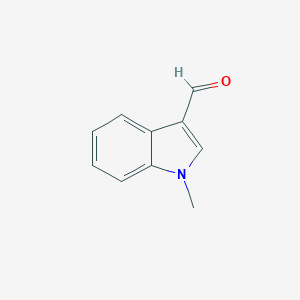
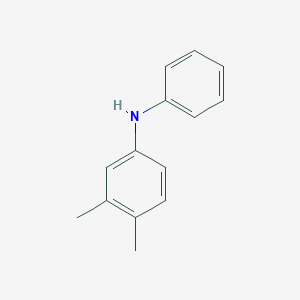
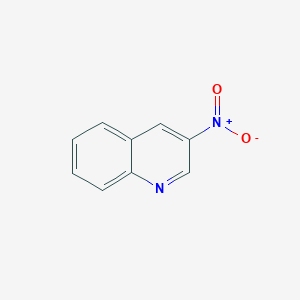
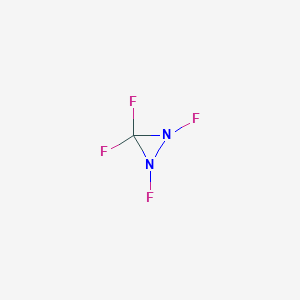
![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)